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molecular formula C11H14O3 B186333 1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one CAS No. 15116-14-0

1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one

Cat. No. B186333
M. Wt: 194.23 g/mol
InChI Key: AFLATBREDGLLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06177474B1

Procedure details

Resorcinol, 5.506 g (50.00 mmol), was added to 45 ml of nitrobenzene and stirred cooling with cold water and 13.3 g (100 mmol, 2.00 equivalents) of aluminum chloride was added piecemeal and they were stirred, with a calcium chloride tube attached. Then, 6.03 g (50.0 mmol, 1.00 equivalent) of isovaleryl chloride was slowly added dropwise, stirred at room temperature for one hour, and further heated stirring at 90° C. for six hours. When the evolution of an acidic gas ceased, the resultant mixture was poured into dilute hydrochloric acid (prepared from 40 ml of concentrated hydrochloric acid and 160 ml of cold water) with stirring, and then extracted by ether. The ether layer was washed with saturated brine and removed by distillation under a reduced pressure. The residue, with water added piecemeal, was distilled under a reduced pressure and distilled off nitrobenzene by steam distillation method. The residue was extracted again by ether, washed with saturated brine, dried over sodium sulfate, and distilled to remove the solvent and obtain 8.952 g of a red viscous oily substance. This oily substance was purified by silica gel column chromatography (20 g of Wako Gel C-200, eluted with hexane:ether at varying ratios=8:2-7:3) to obtain 4.37 g of (2,4-dihydroxyphenyl) (2-methylpropyl) ketone (52) in the form of light yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
13.3 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[N+](C1C=CC=CC=1)([O-])=O.[Cl-].[Al+3].[Cl-].[Cl-].[C:22](Cl)(=[O:27])[CH2:23][CH:24]([CH3:26])[CH3:25].Cl>O>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[C:22]([CH2:23][CH:24]([CH3:26])[CH3:25])=[O:27] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
45 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
6.03 g
Type
reactant
Smiles
C(CC(C)C)(=O)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added piecemeal and they
STIRRING
Type
STIRRING
Details
were stirred, with a calcium chloride tube
STIRRING
Type
STIRRING
Details
stirred at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
further heated
STIRRING
Type
STIRRING
Details
stirring at 90° C. for six hours
Duration
6 h
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
extracted by ether
WASH
Type
WASH
Details
The ether layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
removed by distillation under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue, with water added piecemeal, was distilled under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled off nitrobenzene
DISTILLATION
Type
DISTILLATION
Details
by steam distillation method
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted again by ether
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
obtain 8.952 g of a red viscous oily substance
CUSTOM
Type
CUSTOM
Details
This oily substance was purified by silica gel column chromatography (20 g of Wako Gel C-200, eluted with hexane:ether at varying ratios=8:2-7:3)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C(=O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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